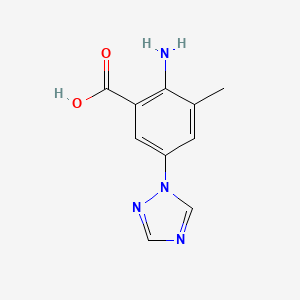
2-(Methylamino)pentanenitrile hydrochloride
Vue d'ensemble
Description
2-(Methylamino)pentanenitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its utility in pharmaceutical testing and as a building block in chemical synthesis . The compound has the molecular formula C6H13ClN2 and a molecular weight of 148.63 g/mol .
Méthodes De Préparation
The synthesis of 2-(Methylamino)pentanenitrile hydrochloride typically involves the reaction of 2-pentanone with methylamine, followed by the addition of hydrogen cyanide to form the nitrile group. The final step involves the conversion of the free base to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Methylamino)pentanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amides, carboxylic acids, and substituted nitriles .
Applications De Recherche Scientifique
2-(Methylamino)pentanenitrile hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 2-(Methylamino)pentanenitrile hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act on specific enzymes or receptors, influencing biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
2-(Methylamino)pentanenitrile hydrochloride can be compared to other similar compounds, such as:
- 2-(Ethylamino)pentanenitrile hydrochloride
- 2-(Propylamino)pentanenitrile hydrochloride
- 2-(Butylamino)pentanenitrile hydrochloride
These compounds share similar structures but differ in the length of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions in various chemical and biological contexts .
Propriétés
IUPAC Name |
2-(methylamino)pentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-4-6(5-7)8-2;/h6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUQOBFMQUVHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)








![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

amine](/img/structure/B1407075.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)
